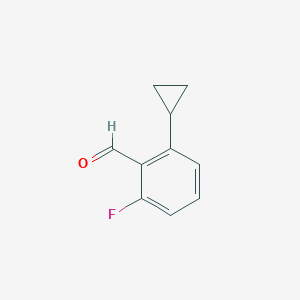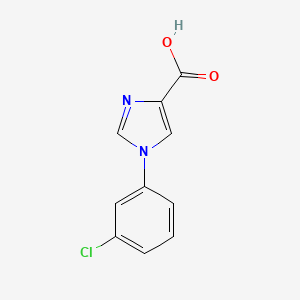
2-Cyclopropyl-6-fluorobenzaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-6-fluorobenzaldehyde is a versatile chemical compound widely used in scientific research. It exhibits intriguing properties and finds applications in diverse fields, including pharmaceutical and material science. Its unique structure and reactivity make it a valuable tool for scientists exploring new frontiers.
Applications De Recherche Scientifique
2-Cyclopropyl-6-fluorobenzaldehyde is used in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in material science.
Mécanisme D'action
Target of Action
It is known that fluorobenzaldehyde compounds can be used to make a variety of schiff base compounds through a condensation reaction . These Schiff base compounds have been found to exhibit antimicrobial properties .
Mode of Action
It is known that the fluorine in fluorobenzaldehyde can be replaced via an oxidation reaction . This suggests that the compound may interact with its targets through nucleophilic substitution or oxidation reactions .
Biochemical Pathways
It is known that cyclopropane-containing compounds can be involved in diverse biochemical pathways . For instance, cyclopropane fatty acid biosynthesis in plants involves a series of enzymatic reactions .
Pharmacokinetics
Result of Action
One study suggests that similar xenochemicals can be converted to dissimilar products in whole-cell catalysis . This implies that 2-Cyclopropyl-6-fluorobenzaldehyde could potentially be converted into a variety of different products within a cellular environment .
Action Environment
It is known that the properties of similar compounds can be tuned by modifying the cellular redox state .
Méthodes De Préparation
The synthesis of 2-Cyclopropyl-6-fluorobenzaldehyde involves several steps. One common method includes the reaction of cyclopropylmagnesium bromide with 2,6-difluorobenzaldehyde under controlled conditions. This reaction typically requires anhydrous solvents and a controlled temperature to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Analyse Des Réactions Chimiques
2-Cyclopropyl-6-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to alcohols using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Condensation: Aldol condensation reactions can occur with other aldehydes or ketones in the presence of a base, forming β-hydroxy aldehydes or ketones.
Comparaison Avec Des Composés Similaires
2-Cyclopropyl-6-fluorobenzaldehyde can be compared with other similar compounds, such as:
2-Fluorobenzaldehyde: Lacks the cyclopropyl group, leading to different reactivity and applications.
6-Fluoro-2-methylbenzaldehyde: Contains a methyl group instead of a cyclopropyl group, affecting its chemical properties and uses.
2-Cyclopropylbenzaldehyde: Lacks the fluorine atom, resulting in different chemical behavior and applications.
Propriétés
IUPAC Name |
2-cyclopropyl-6-fluorobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-10-3-1-2-8(7-4-5-7)9(10)6-12/h1-3,6-7H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWIUCWQYKLAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 3-(3-nitrobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2444860.png)

![N-(3-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2444863.png)
![3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/new.no-structure.jpg)
![N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2444866.png)
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-[3-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]piperazine](/img/structure/B2444867.png)

![2-((5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide](/img/structure/B2444871.png)
![5-Chloro-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B2444872.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2444875.png)
![2-[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2444878.png)
![2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2444880.png)

![3-(4-ethoxyphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2444883.png)
